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molecular formula C7H4KNO7S B8692280 Potassium 4-nitro-2-sulfonatobenzoate

Potassium 4-nitro-2-sulfonatobenzoate

Cat. No. B8692280
M. Wt: 285.27 g/mol
InChI Key: ZJVMUAMBOGFWRS-UHFFFAOYSA-M
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Patent
US06127572

Procedure details

27.2 g of 79.8% strength 2-methyl-5-nitrobenzenesulfonic acid (0.1 mol) were added to a mixture of 10.1 ml of 40% strength aqueous potassium hydroxide (0.1 mol) and 141 ml (0.3 mol) of aqueous sodium hypochlorite. The resulting suspension was heated to 65° C. and, at this temperature, admixed with 23 ml of 40% strength aqueous potassium hydroxide (0.23 mol) at a rate of 0.04 ml/min. After the addition was complete, the mixture was cooled to 0° C. and then admixed with 12.24 g (0.3 mol) of KOH. Over a period of 30 min, 10.64 g (0.15 mol) of chlorine gas were then introduced at this temperature. The temperature was then increased to 65° C., aqueous KOH (40% strength, 9.0 ml, 0.9 mol) was added at 0.04 ml/min and the mixture was subsequently stirred at 65° C. for another 2 hours. After cooling to 50° C., the mixture was acidified dropwise with concentrated hydrochloric acid (37% strength, 18 ml, 0.22 mol) at 50° C. over a period of 1 hour, cooled to 15-20° C. while passing through nitrogen gas, thus removing remaining chlorine gas, and stirred at 15-20° C. for another 2 hours. The product 2-carboxy-5-nitrobenzenesulfonic acid monopotassium salt was obtained, after filtration and drying at 75° C./100 mbar as a white powder; yield: 31 g; 76.5% pure product (83.1 % of theory).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
0.23 mol
Type
reactant
Reaction Step Two
Name
Quantity
12.24 g
Type
reactant
Reaction Step Three
Quantity
10.64 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:14])(=[O:13])=[O:12].[OH-:15].[K+:16].Cl[O-:18].[Na+].ClCl.Cl>>[K+:16].[C:1]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([O-:14])(=[O:13])=[O:12])([OH:18])=[O:15] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
141 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
0.23 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
12.24 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
10.64 g
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
18 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 65° C. for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15-20° C.
CUSTOM
Type
CUSTOM
Details
thus removing
STIRRING
Type
STIRRING
Details
stirred at 15-20° C. for another 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[K+].C(=O)(O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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